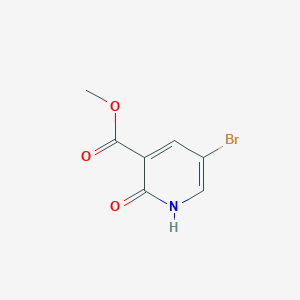
Acide 3-amino-3-(3-bromophényl)propanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Amino-3-(3-bromophenyl)propanoic acid often involves methods that ensure the incorporation of both the amino and bromophenyl functionalities. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with a furan or thiophene nucleus, are synthesized through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method avoids unfavorable hydrogenolysis of bromine on the heteroaryl nucleus, suggesting that similar conditions could be applicable for synthesizing bromophenyl analogs (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an aromatic ring, which can significantly influence the compound's chemical behavior and interactions. In related studies, the crystal structure of derivatives shows extensive hydrogen bonding and interactions, which are crucial for understanding the compound's stability and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Compounds with similar structures participate in a range of chemical reactions, including amine-induced rearrangements and synthesis processes involving amide formation. These reactions are influenced by the presence of the bromophenyl group, which can undergo various substitutions and participate in coupling reactions (Sanchez & Parcell, 1990).
Applications De Recherche Scientifique
Synthèse peptidique
Acide 3-amino-3-(3-bromophényl)propanoïque : est utilisé dans la synthèse peptidique en raison de son groupe amino, qui peut former des liaisons peptidiques. Il est particulièrement utile dans la synthèse de peptides qui nécessitent une substitution par un groupe phényle, ce qui peut influencer l'activité biologique du peptide .
Science des matériaux
En science des matériaux, ce composé sert de précurseur pour la synthèse de molécules organiques complexes qui peuvent être utilisées dans la création de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques .
Développement de médicaments
Le groupe bromophényle dans l'This compound est important en chimie médicinale. Il peut être incorporé dans des candidats médicaments pour améliorer leur affinité de liaison à certaines cibles biologiques, ce qui pourrait conduire au développement de nouveaux produits pharmaceutiques .
Synthèse chimique
Ce composé est également utilisé dans des processus de synthèse chimique plus vastes. Son atome de brome réactif peut participer à diverses réactions chimiques, ce qui en fait un bloc de construction polyvalent pour la synthèse d'une large gamme de produits chimiques .
Bioconjugaison
This compound : peut être utilisé dans les techniques de bioconjugaison. Le groupe amino peut se lier à des biomolécules, et le groupe bromophényle peut réagir davantage pour attacher diverses sondes ou étiquettes pour des études biochimiques .
Nanotechnologie
En nanotechnologie, ce composé peut être utilisé pour modifier la surface des nanoparticules. Le groupe bromophényle peut être utilisé pour attacher d'autres molécules ou polymères à la surface de la nanoparticule, modifiant ainsi ses propriétés et sa fonctionnalité .
Chimie analytique
En raison de sa structure unique, l'This compound peut être utilisé comme étalon ou réactif en chimie analytique pour identifier ou quantifier des substances dans un échantillon au moyen de techniques telles que la CLHP .
Thérapie photodynamique
La structure du composé permet son utilisation dans la synthèse de photosensibilisateurs pour la thérapie photodynamique, une méthode de traitement qui utilise des composés activés par la lumière pour tuer les cellules cancéreuses .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Mécanisme D'action
Target of Action
3-Amino-3-(3-bromophenyl)propanoic acid is a derivative of carboxylic acid and is primarily used as a synthetic intermediate in pharmaceutical research
Mode of Action
It is known to be used in solution phase peptide synthesis , suggesting that it may interact with peptide or protein targets.
Biochemical Pathways
Its use in the synthesis of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads suggests that it may play a role in the formation of these complex structures.
Action Environment
The action, efficacy, and stability of 3-Amino-3-(3-bromophenyl)propanoic acid can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, its melting point is 226°C , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.
Propriétés
IUPAC Name |
3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950247 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275826-35-2, 117391-50-1 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)












